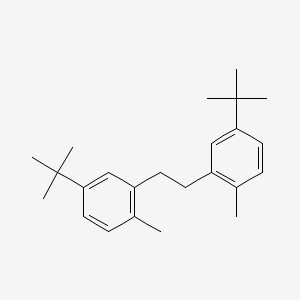
1,1'-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methylbenzene) is an organic compound characterized by its unique molecular structure It consists of two benzene rings connected by an ethane-1,2-diyl bridge, with tert-butyl and methyl groups attached to the benzene rings
準備方法
The synthesis of 1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methylbenzene) typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from commercially available precursors. One common method involves the reaction of 5-tert-butyl-2-methylbenzene with ethylene dibromide in the presence of a strong base, such as sodium hydride, to form the desired product.
Reaction Conditions: The reaction is usually carried out under reflux conditions, with the temperature maintained at around 110°C for several hours. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the ethane-1,2-diyl bridge, resulting in the formation of ethane derivatives.
Substitution: The benzene rings in the compound can undergo electrophilic substitution reactions. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
科学的研究の応用
1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methylbenzene) has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its stability and reactivity make it a valuable intermediate in various organic synthesis reactions.
Biology: In biological research, the compound can be used as a probe to study the interactions between organic molecules and biological macromolecules. Its unique structure allows for specific binding and recognition events.
Medicine: Although not widely used in medicine, the compound’s derivatives may have potential applications in drug development. Research is ongoing to explore its pharmacological properties and potential therapeutic uses.
Industry: In the industrial sector, the compound is used as an additive in the production of polymers and other materials.
作用機序
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methylbenzene) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, leading to changes in their activity. These interactions are often mediated by the compound’s unique structural features, such as the tert-butyl and methyl groups.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling.
類似化合物との比較
1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methylbenzene) can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1,1’-(Ethane-1,2-diyl)bis[pentabromobenzene] and 1,2-Bis(tert-butylimino)ethane share structural similarities with 1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methylbenzene). .
Uniqueness: The presence of tert-butyl and methyl groups in 1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methylbenzene) imparts unique chemical and physical properties. These substituents enhance the compound’s stability and reactivity, making it distinct from other similar compounds.
特性
CAS番号 |
65276-09-7 |
|---|---|
分子式 |
C24H34 |
分子量 |
322.5 g/mol |
IUPAC名 |
4-tert-butyl-2-[2-(5-tert-butyl-2-methylphenyl)ethyl]-1-methylbenzene |
InChI |
InChI=1S/C24H34/c1-17-9-13-21(23(3,4)5)15-19(17)11-12-20-16-22(24(6,7)8)14-10-18(20)2/h9-10,13-16H,11-12H2,1-8H3 |
InChIキー |
GTUKXXLCOQUWAX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)CCC2=C(C=CC(=C2)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


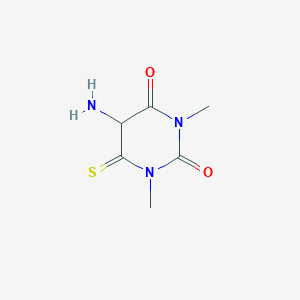
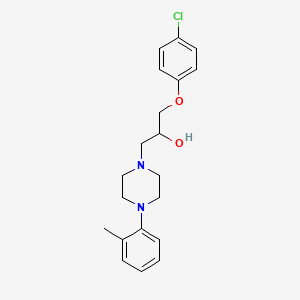
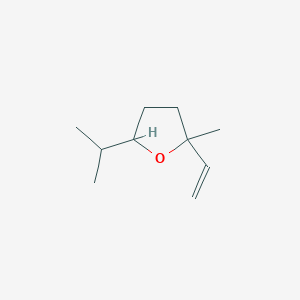
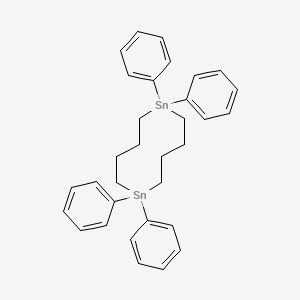
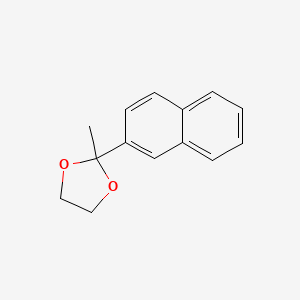


![6-(Methylsulfanyl)-3-[(trimethylsilyl)oxy]-5-[(trimethylsilyl)sulfanyl]-1,2,4-triazine](/img/structure/B14481524.png)
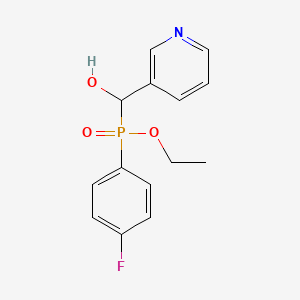
![6-[(8-Methylnonyl)oxy]-6-oxohexanoate](/img/structure/B14481541.png)

![Methyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate](/img/structure/B14481548.png)


